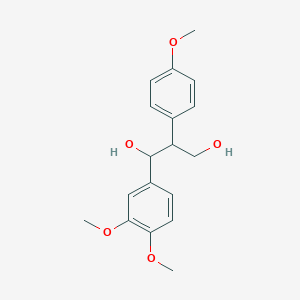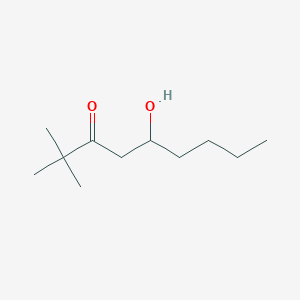![molecular formula C15H28N4O B14351345 2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol CAS No. 94190-26-8](/img/structure/B14351345.png)
2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol is a complex organic compound characterized by its unique structure, which includes two aminopropyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-dimethylphenol with formaldehyde and subsequent amination with 3-aminopropylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinones, reduced amine derivatives, and substituted phenol compounds.
Aplicaciones Científicas De Investigación
2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-3,3′-bis(methylamino)dipropylamine
- N-Methyl-N,N-bis[3-(methylamino)propyl]amine
- Methylbis(3-methylaminopropyl)amine
Uniqueness
2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol is unique due to its specific arrangement of aminopropyl groups and phenol ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propiedades
| 94190-26-8 | |
Fórmula molecular |
C15H28N4O |
Peso molecular |
280.41 g/mol |
Nombre IUPAC |
2,6-bis[(3-aminopropylamino)methyl]-4-methylphenol |
InChI |
InChI=1S/C15H28N4O/c1-12-8-13(10-18-6-2-4-16)15(20)14(9-12)11-19-7-3-5-17/h8-9,18-20H,2-7,10-11,16-17H2,1H3 |
Clave InChI |
SJOTTXQNXOUPFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CNCCCN)O)CNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Ethoxy-3-(methoxymethyl)-5-methylphenyl]but-2-enamide](/img/no-structure.png)
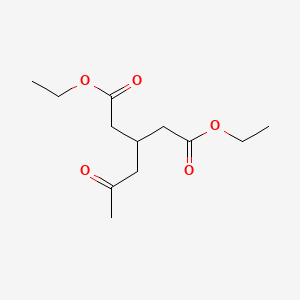
![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
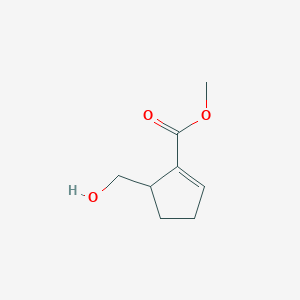

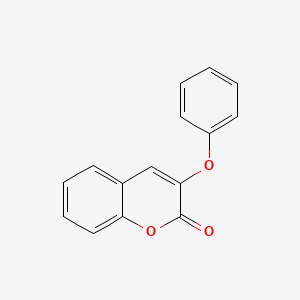
![3-(2,4,6-Trimethylphenyl)-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14351335.png)
